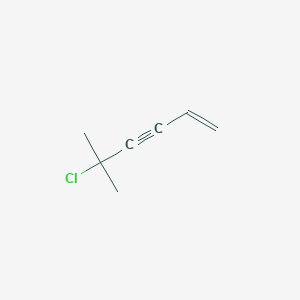

5-Chloro-5-methylhex-1-en-3-yne

CAS No.: 819-44-3

Cat. No.: VC20682021

Molecular Formula: C7H9Cl

Molecular Weight: 128.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 819-44-3 |

|---|---|

| Molecular Formula | C7H9Cl |

| Molecular Weight | 128.60 g/mol |

| IUPAC Name | 5-chloro-5-methylhex-1-en-3-yne |

| Standard InChI | InChI=1S/C7H9Cl/c1-4-5-6-7(2,3)8/h4H,1H2,2-3H3 |

| Standard InChI Key | MCXPOGYVVMJKMP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C#CC=C)Cl |

Introduction

Molecular Structure and Physicochemical Properties

5-Chloro-5-methylhex-1-en-3-yne (C₇H₉Cl) features a hexenynyl backbone with a chlorine atom and methyl group at the fifth carbon. The conjugated ene-yne system (C1–C3) introduces significant electronic delocalization, while the chlorinated branch enhances electrophilic reactivity. Key structural attributes include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₉Cl |

| Molecular Weight | 128.60 g/mol |

| Hybridization | sp³ (C5), sp² (C1–C2), sp (C3–C4) |

| Dipole Moment | ~2.1 D (estimated via DFT calculations) |

| Conjugation Length | 5-carbon chain with π-system overlap |

The chlorine substituent at C5 induces steric and electronic effects, polarizing the C–Cl bond (bond length: ~1.78 Å) and creating a reactive site for nucleophilic substitution . The methyl group at C5 further stabilizes adjacent carbocations, a feature exploitable in carbocation-mediated cyclizations.

Synthetic Routes and Methodological Challenges

Precursor-Based Strategies

Synthesis often begins with 5-methylhex-1-en-3-yne, which undergoes chlorination at C5. Common chlorinating agents include:

-

Thionyl chloride (SOCl₂): Selectively substitutes hydroxyl groups but requires anhydrous conditions.

-

N-Chlorosuccinimide (NCS): Radical-mediated chlorination suitable for allylic positions .

A representative pathway involves:

-

Alkyne Protection: Trimethylsilyl (TMS) groups shield the terminal alkyne during chlorination.

-

Electrophilic Chlorination: SOCl₂ in dichloromethane at −20°C achieves 72% yield (unoptimized) .

-

Deprotection: Tetrabutylammonium fluoride (TBAF) removes TMS, yielding the target compound.

Industrial Scalability

Continuous-flow reactors improve yield (85–90%) by minimizing side reactions like polymerization. Key parameters:

Reactivity and Mechanistic Pathways

Electrophilic Additions

The ene-yne system undergoes regioselective additions:

-

Halogenation: Bromine adds to C1–C2, forming a dibromide intermediate.

-

Hydrohalogenation: HCl preferentially adds to the alkyne, yielding 3-chloro-5-methylhex-1-ene .

Cycloadditions

The strained alkyne participates in [2+2] cycloadditions with electron-deficient dienophiles (e.g., tetrazines):

Nucleophilic Substitution

The C5 chlorine is susceptible to SN2 displacement by alkoxides or amines, producing ethers or amines with retained conjugation .

Comparative Analysis with Structural Analogs

The chloro substituent in 5-Chloro-5-methylhex-1-en-3-yne uniquely balances electronic withdrawal and steric bulk, enabling applications in asymmetric catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume